REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].C[O:6][C:7](=O)[C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[N:10][C:9]=1[C:15]#[N:16].CC(C[AlH]CC(C)C)C>C1COCC1>[NH2:16][CH2:15][C:9]1[C:8]([CH2:7][OH:6])=[C:13]([CH3:14])[CH:12]=[CH:11][N:10]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=CC=C1C)C#N)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
After vigorous stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then quenched by the addition of water (0.20 mL) at −20° C
|
Type
|
ADDITION
|
Details
|
ACN (17 mL) and concentrated aqueous NH3 (1.4 mL) was added to the mixture
|
Type
|
STIRRING
|
Details
|
After vigorous stirring for 30 min the suspension
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The combined supernatants were concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |